

Spectroscopic Characterization of Benzhydrol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Benzhydrol	
Cat. No.:	B121723	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **benzhydrol** (diphenylmethanol), a key chemical intermediate in the synthesis of many pharmaceuticals. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **benzhydrol**, offering insights into its structural features. The guide includes detailed experimental protocols and presents all quantitative data in clearly structured tables for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **benzhydrol**, both ¹H and ¹³C NMR spectra are crucial for confirming its identity and purity.

¹H NMR Spectral Data

The 1 H NMR spectrum of **benzhydrol** is characterized by signals in the aromatic, methine, and hydroxyl regions. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ) in ppm	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.2 - 7.4	Multiplet	10H
Methine (CH-OH)	5.85	Singlet	1H
Hydroxyl (OH)	2.3	Singlet (broad)	1H

Table 1: ¹H NMR spectral data for **benzhydrol**.

The peak corresponding to the hydroxyl proton at approximately 2.3 ppm is often broad and its chemical shift can be concentration-dependent. A key confirmation of this peak is its disappearance upon the addition of a few drops of deuterium oxide (D₂O) to the NMR tube, due to proton exchange.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **benzhydrol** molecule. Due to the symmetry of the molecule, fewer than 13 signals are observed.

Carbon Assignment	Chemical Shift (δ) in ppm
Quaternary Aromatic (C-CHOH)	143.8
Aromatic (CH)	128.5
Aromatic (CH)	127.5
Aromatic (CH)	126.5
Methine (CH-OH)	76.2

Table 2: ¹³C NMR spectral data for **benzhydrol**.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **benzhydrol** shows characteristic

absorption bands corresponding to its alcohol and aromatic functionalities.

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
O-H stretch (alcohol)	~3300	Strong, Broad
C-H stretch (aromatic)	3030 - 3100	Medium
C=C stretch (aromatic)	1450 - 1600	Medium
C-O stretch (alcohol)	~1015	Strong

Table 3: Key IR absorption bands for **benzhydrol**.

The broad absorption band around 3300 cm⁻¹ is a definitive indication of the presence of the hydroxyl (-OH) group.[2]

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Ionization (EI) is a common method for the analysis of organic molecules like **benzhydrol**, which often leads to fragmentation of the molecule.

m/z	Relative Intensity (%)	Assignment
184	~40	[M]+ (Molecular Ion)
183	~20	[M-H]+
167	~100	[M-OH]+ (Base Peak)
105	~80	[C ₆ H ₅ CO] ⁺
77	~60	[C ₆ H ₅] ⁺

Table 4: Mass spectrometry data (Electron Ionization) for **benzhydrol**.

The molecular ion peak at m/z 184 confirms the molecular weight of **benzhydrol**.[3] The fragmentation pattern, including the base peak at m/z 167, is characteristic of the loss of a hydroxyl radical, and other fragments provide further structural confirmation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of benzhydrol.

NMR Spectroscopy (1H and 13C)

Sample Preparation:

- Weigh approximately 10-20 mg of dry benzhydrol solid.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[4]
- Cap the NMR tube securely.

Instrumentation and Data Acquisition:

- The NMR spectra are acquired on a 300 MHz (or higher) NMR spectrometer.
- The instrument is tuned and locked onto the deuterium signal of the CDCl₃ solvent.
- The magnetic field is shimmed to achieve optimal homogeneity.
- For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters
 include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an
 acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to improve the signalto-noise ratio.
- For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
- The spectrum is phase-corrected and the baseline is corrected.
- The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR; δ = 77.16 ppm for ¹³C NMR).
- For ¹H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation:

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid benzhydrol powder directly onto the center of the ATR crystal.
 [5]

Instrumentation and Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is collected. This will be automatically subtracted from the sample spectrum.
- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good contact.[6]
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Data Processing:

- The resulting spectrum is displayed in terms of absorbance or transmittance.
- The characteristic absorption peaks are identified and their frequencies are recorded.

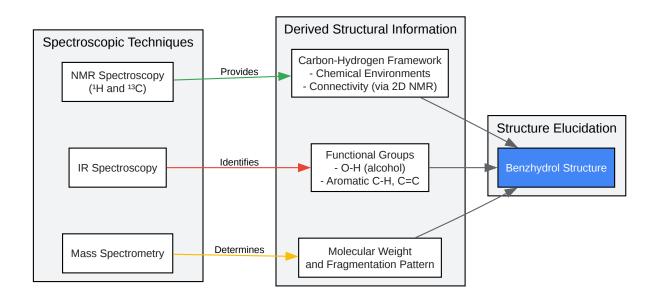
Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

 A dilute solution of benzhydrol is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition:

- The analysis is performed on a mass spectrometer equipped with an electron ionization source.
- The sample is introduced into the ion source, often via a direct insertion probe or through a
 gas chromatograph (GC-MS).
- In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
- The resulting positive ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion.


Data Processing:

- A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
- The molecular ion peak and the major fragment ions are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **benzhydrol**.

Click to download full resolution via product page

Caption: Workflow of Benzhydrol Structure Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. brainly.com [brainly.com]
- 2. (Solved) The IR spectra of benzophenone and benzhydrol are given on pages... (1 Answer) | Transtutors [transtutors.com]
- 3. Benzenemethanol, α-phenyl- [webbook.nist.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. agilent.com [agilent.com]

- 7. Electron Ionization Creative Proteomics [creative-proteomics.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic Characterization of Benzhydrol: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121723#spectroscopic-data-of-benzhydrol-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com